Death-associated protein kinase inhibitor 13, also known as DAPK inhibitor 13, is a small molecule that selectively inhibits the activity of death-associated protein kinases, particularly death-associated protein kinase 1. These kinases are involved in various cellular processes, including apoptosis and autophagy, making them significant targets for cancer therapy and other diseases characterized by dysregulated cell death.
DAPK inhibitor 13 was identified through high-throughput screening methods aimed at discovering selective inhibitors for the DAPK family. The compound was characterized for its potency and selectivity against various kinases, particularly focusing on its interaction with the ATP-binding site of DAPK1.
DAPK inhibitor 13 belongs to the class of small molecule inhibitors targeting serine/threonine kinases. It is particularly classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase.
The synthesis of DAPK inhibitor 13 involves several organic chemistry techniques, including solid-phase synthesis and parallel synthesis methodologies. The compound's structure was optimized through iterative rounds of synthesis and screening to enhance its binding affinity and selectivity for DAPK1.
The synthesis typically starts with a scaffold that has been previously identified as a good starting point for kinase inhibitors. Key steps include:
The molecular structure of DAPK inhibitor 13 features a core scaffold that interacts specifically with the ATP-binding pocket of DAPK1. The compound's design includes various functional groups that enhance its binding affinity and selectivity.
The crystallographic data available in the Protein Data Bank indicates that DAPK inhibitor 13 forms specific hydrogen bonds and hydrophobic interactions with key residues in the active site of DAPK1. These interactions are critical for its inhibitory potency.
The primary reaction involving DAPK inhibitor 13 is its competitive inhibition of DAPK1. This process can be described by enzyme kinetics, where the presence of the inhibitor alters the rate at which substrates are phosphorylated by DAPK1.
Inhibition assays typically measure the rate of phosphorylation in the presence and absence of DAPK inhibitor 13. The resulting data can be analyzed using Michaelis-Menten kinetics to determine parameters such as (inhibition constant) and (half-maximal inhibitory concentration).
DAPK inhibitor 13 exerts its effects by binding to the ATP-binding site of DAPK1, thereby preventing ATP from accessing the active site. This inhibition leads to a decrease in phosphorylation of downstream substrates involved in apoptotic signaling pathways.
Experimental data show that DAPK inhibitor 13 has an value in the low nanomolar range, indicating high potency. Kinetic studies reveal that it acts as a competitive inhibitor, which is consistent with its structural characteristics.
DAPK inhibitor 13 has significant potential applications in cancer research and therapeutic development due to its ability to modulate apoptotic pathways. Its selective inhibition of DAPK1 makes it a valuable tool for studying the role of this kinase in cell death and survival mechanisms. Additionally, it may serve as a lead compound for developing new anticancer therapies targeting related pathways involved in tumor progression and metastasis.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3